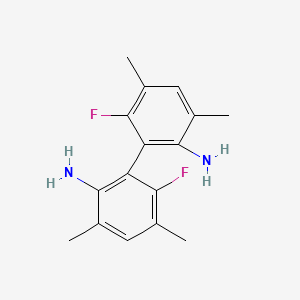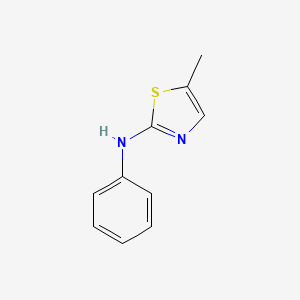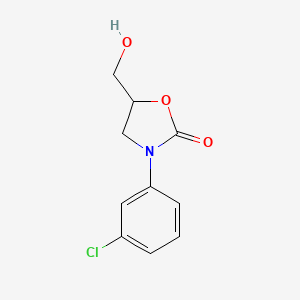
Methyl 3-(chlorosulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methoxycarbonylethylsulfenyl chloride is an organosulfur compound with the molecular formula C4H7ClO2S It is a sulfenyl chloride derivative, characterized by the presence of a sulfenyl group (–SCl) attached to a methoxycarbonyl group (–COOCH3)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methoxycarbonylethylsulfenyl chloride can be synthesized through the reaction of methoxycarbonyl chloride with thiols in the presence of a base. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . The general reaction scheme is as follows:
CH3OCOCl+RSH→CH3OCO-SR+HCl
Industrial Production Methods
In industrial settings, the production of methoxycarbonylethylsulfenyl chloride may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methoxycarbonylethylsulfenyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or disulfides.
Substitution: It participates in nucleophilic substitution reactions, where the sulfenyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and disulfides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methoxycarbonylethylsulfenyl chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methoxycarbonylethylsulfenyl chloride involves the formation of reactive intermediates that can interact with nucleophiles. The sulfenyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to methoxycarbonylethylsulfenyl chloride include:
Methanesulfonyl chloride:
Tosyl chloride: Commonly used to convert alcohols into better leaving groups for substitution reactions.
Thionyl chloride: Utilized for the conversion of alcohols to alkyl chlorides.
Uniqueness
Methoxycarbonylethylsulfenyl chloride is unique due to its specific combination of a methoxycarbonyl group and a sulfenyl chloride group, which imparts distinct reactivity and versatility in chemical transformations. Its ability to act as a crosslinker in biological and industrial applications further distinguishes it from other sulfenyl chlorides .
Propiedades
Número CAS |
41345-74-8 |
|---|---|
Fórmula molecular |
C4H7ClO2S |
Peso molecular |
154.62 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfanylpropanoate |
InChI |
InChI=1S/C4H7ClO2S/c1-7-4(6)2-3-8-5/h2-3H2,1H3 |
Clave InChI |
QDLWDWZNGOVPBS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


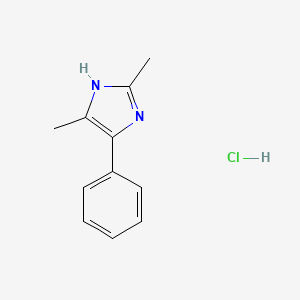


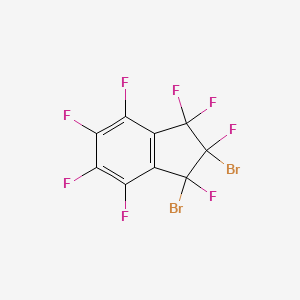


![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
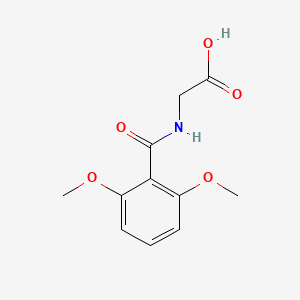

![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
